molecular formula C6H8NNaO5 B3416191 Sodium 4-nitrophenolate Dihydrate CAS No. 66924-59-2

Sodium 4-nitrophenolate Dihydrate

Cat. No. B3416191
CAS RN: 66924-59-2
M. Wt: 197.12 g/mol
InChI Key: ZJYUDTPVWWBKPV-UHFFFAOYSA-M
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Description

Sodium 4-nitrophenolate Dihydrate is a new nonlinear optical crystal of C2 monoclinic symmetry composed of two distinct organic chromophores . It is a promising material for various applications in which second harmonic generation, third-harmonic generation and nitro phenoxy ion are ionically bonded to sodium ions through hydrogen bonding .


Synthesis Analysis

Sodium 4-nitrophenolate Dihydrate can be synthesized through various methods. One common approach involves the reaction between 4-nitrophenol and sodium hydroxide (NaOH) in an aqueous medium, followed by the addition of water to form the dihydrate .


Molecular Structure Analysis

The molecular formula of Sodium 4-nitrophenolate Dihydrate is C6H8NNaO5 . The compound is composed of two distinct organic chromophores of respective calculated molecular hyperpolarisabilities . The chromophores are organized in herringbone motifs along inorganic chains .


Chemical Reactions Analysis

The chemical structure of Sodium 4-nitrophenolate Dihydrate has been analyzed using FTIR and Raman spectra . The single crystal XRD and Powder XRD studies confirmed that the crystal contains the orthorhombic crystal system .


Physical And Chemical Properties Analysis

Sodium 4-nitrophenolate Dihydrate appears as bright yellow to light brown crystals and is highly soluble in water . It has a molecular weight of 197.12 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .

Scientific Research Applications

Optical Properties Enhancement

The compound is used to enhance the optical properties of single crystals. It plays a significant role in second and third harmonic generation efficiencies. The UV–Vis absorption and transmittance analysis reveal that the grown crystal possesses an optical transmittance in the visible and NIR regions .

Nonlinear Optical Applications

The compound is used in nonlinear optical applications. Its unique nature of a delocalized electron mechanism enhances NLO properties, making it suitable for various device applications .

High-Power Laser Output Applications

The laser threshold damage (LDT) value of the compound shows its suitability for high-power laser output applications .

Photoluminescence

The photoluminescence spectrum of the compound shows the peak absorbed at 517 nm, indicating green light emission .

Crystal Growth

The compound is used in the growth of single crystals using a slow evaporation method .

Synthesis of Dyes

4-Nitrophenol can participate in diazotization reactions, a process that converts the amino group (-NH 2) of 4-aminophenol into a diazonium salt (-N 2+ X –). This reaction is used in the synthesis of various dyes and aromatic compounds with diazo groups .

Optoelectronics and Electronic-Dependent Fabrication Devices

Due to excellent linear and non-linear optical properties: SHG, THG, PL emission, and UV–Vis behaviour, the grown SPNPD crystals may have technological applications in optoelectronics and electronic-dependent fabrication devices .

Thermal Conductivity

The compound has been found to have thermal conductivities about two times larger than those of conventional organic molecular crystals .

Safety and Hazards

Sodium 4-nitrophenolate Dihydrate causes serious eye irritation and is harmful if swallowed . It is a flammable solid . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to call a POISON CENTER or doctor/physician .

properties

IUPAC Name

sodium;4-nitrophenolate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3.Na.2H2O/c8-6-3-1-5(2-4-6)7(9)10;;;/h1-4,8H;;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYUDTPVWWBKPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-nitrophenolate Dihydrate

CAS RN

66924-59-2, 63317-67-9
Record name Sodium 4-nitrophenolate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Nitrophenol sodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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